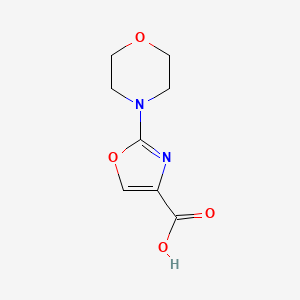

2-Morpholinooxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Morpholinooxazole-4-carboxylic acid, also known as Mocimafic acid, is a heterocyclic compound that contains both a morpholine and oxazole ring. It is a molecular scaffold used in medicinal chemistry for the development of various drugs due to its biological properties. The IUPAC name of this compound is 2-(4-morpholinyl)-1,3-oxazole-4-carboxylic acid . The molecular weight of this compound is 198.18 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H10N2O4 . The InChI Code for this compound is 1S/C8H10N2O4/c11-7(12)6-5-14-8(9-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) .Physical And Chemical Properties Analysis

The compound this compound has a molecular weight of 198.18 . It is recommended to be stored at refrigerated temperatures .Scientific Research Applications

Hydrogen Bonding and Structural Analysis

The study of hydrogen bonding patterns in morpholinium salts, including those related to morpholine derivatives, has provided detailed insights into their crystal structures and interaction patterns. These investigations have led to a deeper understanding of the hydrogen-bonding capabilities of morpholine-based compounds, which can be relevant to the structural optimization of molecules including 2-morpholinooxazole-4-carboxylic acid derivatives for various applications. For instance, the anhydrous morpholinium salts of monoaminobenzoic acids were analyzed for their hydrogen-bonding patterns, showing the significant role of morpholine derivatives in forming stable crystal structures and potential implications for designing drug molecules and materials with specific physical properties (Smith, 2016).

Synthesis and Photophysical Characterization

In synthetic chemistry, morpholine derivatives have been synthesized and characterized for their photophysical properties. For example, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine demonstrated how modifications to the morpholine structure could lead to substances with distinct absorption and emission spectra. This is critical for developing new materials for photophysical applications, including sensors and fluorescent markers, where the specific behavior of this compound derivatives could be exploited (Chin et al., 2010).

Molecular Inhibition and Drug Design

The research into morpholine-based inhibitors, such as those targeting the MDM2-p53 interaction, highlights the potential of morpholine derivatives in drug design. The use of morpholine and its derivatives, including potentially this compound, in developing novel inhibitors underscores their versatility in medicinal chemistry. These compounds can interact with biological targets in unique ways, offering new avenues for therapeutic intervention (González et al., 2014).

Crystal Structure and Reactivity

The structural elucidation of morpholine derivatives, including those with complex cyclohexenyl substitutions, provides a foundation for understanding the reactivity and potential applications of similar compounds in synthetic and medicinal chemistry. Detailed X-ray crystallography of such derivatives aids in the design of new molecules with desired physical and chemical properties for a range of scientific applications (Mironova et al., 2012).

Molluscicidal Agents and Environmental Applications

The development of morpholine-based compounds for environmental applications, such as molluscicides, demonstrates the versatility of morpholine derivatives in addressing ecological challenges. These compounds' effective biological activity against pests highlights the potential for developing environmentally friendly pesticides that could include this compound derivatives for specific applications (Duan et al., 2014).

Future Directions

While specific future directions for 2-Morpholinooxazole-4-carboxylic acid were not found in the search results, oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of various oxazole derivatives and their screening for various biological activities .

properties

IUPAC Name |

2-morpholin-4-yl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c11-7(12)6-5-14-8(9-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPWKUCWMWCLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)

![2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid](/img/structure/B2632850.png)